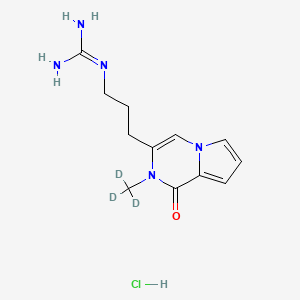

Peramine Hydrochloride Salt-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClN5O |

|---|---|

Molecular Weight |

286.77 g/mol |

IUPAC Name |

2-[3-[1-oxo-2-(trideuteriomethyl)pyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine;hydrochloride |

InChI |

InChI=1S/C12H17N5O.ClH/c1-16-9(4-2-6-15-12(13)14)8-17-7-3-5-10(17)11(16)18;/h3,5,7-8H,2,4,6H2,1H3,(H4,13,14,15);1H/i1D3; |

InChI Key |

YKKNAYLWBONQAY-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |

Canonical SMILES |

CN1C(=CN2C=CC=C2C1=O)CCCN=C(N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Peramine Hydrochloride Salt-d3: Structure and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Peramine Hydrochloride Salt-d3, a deuterated isotopologue of the natural alkaloid peramine. While this document details its chemical structure and primary application as an internal standard in mass spectrometry-based quantitative analysis, it is important to note that a specific, published experimental protocol detailing the use of this compound was not identified in a comprehensive literature review. Therefore, this guide presents a representative, state-of-the-art liquid chromatography-mass spectrometry (LC-MS) method for the quantification of peramine, for which this compound would be the ideal internal standard.

Chemical Structure and Properties of this compound

This compound is the deuterated form of Peramine Hydrochloride, an alkaloid produced by endophytic fungi of the genus Epichloë, which are commonly found in grasses like perennial ryegrass (Lolium perenne)[1]. The parent compound, peramine, is known for its insect antifeedant properties[1]. The deuterated form is synthesized for use in analytical chemistry.

Chemical Identity:

| Property | Value |

| Chemical Name | N-[3-(1,2-Dihydro-2-methyl-d3-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-guanidine Hydrochloride |

| Molecular Formula | C₁₂H₁₅D₃ClN₅O |

| Molecular Weight | 286.78 g/mol |

| CAS Number (Unlabeled) | 102482-94-0 (for the non-deuterated free base) |

| Canonical SMILES | NC(NCCCC(N(C([2H])([2H])[2H])C1=O)=CN2C1=CC=C2)=N.Cl |

| Primary Application | Internal standard for quantitative analysis by mass spectrometry[2]. |

The deuterium atoms are typically located on the methyl group, providing a stable isotopic label with a mass shift that allows for its differentiation from the endogenous, non-labeled peramine in a sample by a mass spectrometer.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly LC-MS, deuterated compounds like this compound are considered the gold standard for internal standards. Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-labeled counterparts. This ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte (peramine).

Below is a conceptual workflow illustrating the use of a deuterated internal standard in a typical quantitative LC-MS experiment.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Representative Experimental Protocol: Quantification of Peramine in Plant Tissue

The following protocol is adapted from a validated LC-MS method for the quantification of peramine in perennial ryegrass, as described by Vassiliadis et al. (2019)[1]. While the original study utilized an external standard for quantification, this compound would be the ideal internal standard to be incorporated into this workflow.

3.1. Sample Preparation

-

Homogenization: Freeze-dry plant tissue samples and grind to a fine powder.

-

Internal Standard Spiking: To a known mass of the powdered sample (e.g., 100 mg), add a specific volume of a stock solution of this compound in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte concentration range.

-

Extraction:

-

Add an extraction solvent (e.g., 2 mL of 70% methanol in water) to the sample.

-

Vortex thoroughly and sonicate for 30 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

3.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size) is suitable for separation[2].

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Peramine: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

-

MRM Transition for Peramine-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da compared to peramine).

-

-

The specific MRM transitions would need to be optimized for the instrument being used.

The workflow for this specific protocol is visualized below.

References

Synthesis and Isotopic Labeling of Peramine Hydrochloride Salt-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Peramine Hydrochloride Salt-d3. The synthesis is based on established methods for the preparation of peramine, integrated with a specific deuterium labeling strategy. This document outlines detailed experimental protocols, presents hypothetical quantitative data for key reaction steps, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Peramine is a naturally occurring insecticidal alkaloid produced by endophytic fungi. Its unique chemical structure and biological activity make it a molecule of interest in agrochemical and pharmaceutical research. The isotopically labeled analogue, Peramine-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This guide details a potential synthetic approach to obtain this compound.

Proposed Synthetic Pathway

The proposed synthesis of Peramine-d3 follows a multi-step sequence adapted from known literature methods for unlabeled peramine.[1][2] The key isotopic labeling step involves the introduction of a trideuteromethyl group via methylation with a deuterated reagent. The final step involves the conversion of the deuterated peramine base to its hydrochloride salt to improve its stability and solubility.

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established syntheses of peramine and general organic chemistry principles for isotopic labeling and salt formation.

Step 1: Enolate Alkylation of Pyrrole-fused Diketopiperazine

The synthesis commences with the enolate alkylation of a suitable pyrrole-fused diketopiperazine precursor.

-

Reaction: The diketopiperazine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

Base Addition: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

-

Alkylation: An appropriate alkylating agent is then introduced to the reaction mixture.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of the Acyl Pyrrole

The resulting acyl pyrrole intermediate is then reduced.

-

Reaction: The purified product from the previous step is dissolved in a suitable solvent (e.g., methanol).

-

Reducing Agent: A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and the solvent is removed in vacuo.

Step 3: Dehydration and N-Methylation-d3

This crucial step involves the formation of the pyrrolopyrazine core and the introduction of the deuterium label.

-

Dehydration: The intermediate from the reduction step undergoes dehydration to form the core structure of peramine. This can be achieved under acidic conditions.

-

N-Methylation-d3: The subsequent N-methylation is performed using a deuterated methylating agent, such as trideuteromethyl iodide (CD3I) or deuterated methyl triflate (CD3OTf), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile). The use of a deuterated N-methylating agent is a common strategy in isotopic labeling.[3]

-

Purification: The resulting Peramine-d3 free base is purified by chromatographic methods.

Step 4: Formation of this compound

The final step is the conversion of the purified Peramine-d3 free base to its hydrochloride salt.

-

Dissolution: The purified Peramine-d3 is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring until precipitation is complete. The formation of hydrochloride salts is a standard procedure for amine-containing compounds to improve their handling and stability.[4][5][6]

-

Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. These values are illustrative and based on typical yields for analogous reactions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Isotopic Purity (%) |

| 1. Enolate Alkylation | Pyrrole-fused diketopiperazine | Alkylated Intermediate | - | 75-85 | N/A |

| 2. Acyl Pyrrole Reduction | Alkylated Intermediate | Reduced Intermediate | - | 80-90 | N/A |

| 3. Dehydration & N-Methylation-d3 | Reduced Intermediate | Peramine-d3 (Free Base) | ~248.3 | 60-70 | >98 |

| 4. Hydrochloride Salt Formation | Peramine-d3 (Free Base) | This compound | ~284.8 | 95-99 | >98 |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Synthesis of Peramine, an Anti-insect Defensive Alkaloid Produced by Endophytic Fungi of Cool Season Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Synthesis of Peramine, an Anti-insect Defensive Alkaloid Produced by Endophytic Fungi of Cool Season Grasses - Journal of Natural Products - Figshare [figshare.com]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 5. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]

- 6. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]

The Deuterium Switch: A Technical Guide to the Physical and Chemical Properties of Deuterated Peramine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a key strategy in drug development to enhance the pharmacokinetic and metabolic profiles of lead compounds. This guide provides an in-depth technical overview of the anticipated physical and chemical properties of deuterated analogues of peramine, a pyrrolopyrazine alkaloid with known anti-insecticidal properties. While peramine itself is not a current therapeutic agent, its unique structure serves as a valuable scaffold for exploring the impact of deuteration. This document outlines the theoretical advantages of deuterating peramine, predicted changes in its physicochemical properties, proposed synthetic and analytical methodologies, and a general workflow for the evaluation of such deuterated compounds.

Introduction to Peramine and the Rationale for Deuteration

Peramine is a naturally occurring alkaloid produced by endophytic fungi found in certain grasses.[1] Its structure features a pyrrolopyrazine core with a guanidino side chain.[2] While its primary known biological activity is as an insect antifeedant, its nitrogen-rich structure presents an interesting template for medicinal chemistry exploration.[3]

The primary rationale for deuterating drug candidates lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[4] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[4] In drug metabolism, many oxidative reactions mediated by enzymes such as the cytochrome P450 (CYP) family involve C-H bond cleavage.[5] By strategically placing deuterium at metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced, leading to:

-

Increased Metabolic Stability: A slower rate of breakdown can lead to a longer plasma half-life.[6][]

-

Improved Pharmacokinetic Profile: This may include increased exposure (AUC), reduced clearance, and potentially lower peak-to-trough fluctuations.[]

-

Reduced Toxic Metabolites: By slowing metabolism at a specific site, the formation of potentially toxic metabolites can be minimized.[]

-

Potential for Dose Reduction: A longer half-life may allow for less frequent dosing, improving patient compliance.[]

Predicted Physical and Chemical Properties of Deuterated Peramine

Based on the structure of peramine, several sites are amenable to deuteration. The most likely targets to influence metabolic stability would be the methyl group and the methylene groups on the propyl side chain, as these are common sites of oxidation.

Table 1: Predicted Physicochemical Properties of Peramine and a Hypothetical Deuterated Analogue (Peramine-d3, deuteration at the N-methyl group)

| Property | Peramine (Non-deuterated) | Peramine-d3 (Predicted) | Rationale for Predicted Change |

| Molecular Weight | 247.30 g/mol [2] | 250.32 g/mol | Additive mass of three deuterium atoms. |

| LogP (o/w) | -0.6 (Computed)[2] | Slightly lower (-0.618) | Deuterium is slightly less lipophilic than protium (ΔlogP ≈ -0.006 per D atom).[6] |

| pKa (Guanidinium group) | ~12.5 (Estimated) | Slightly higher | Deuteration can slightly increase the basicity of amines. |

| Aqueous Solubility | Water-soluble[8] | Expected to remain water-soluble | Minor changes in lipophilicity are unlikely to drastically alter solubility for an already soluble compound. |

| Metabolic Stability (t½ in HLM) | Unknown | Significantly increased | The N-demethylation is a common metabolic pathway. Deuteration of the methyl group would slow this process due to the KIE. |

HLM: Human Liver Microsomes

Experimental Protocols

The following protocols are standard methodologies that would be employed to synthesize and evaluate deuterated peramine.

Synthesis of Deuterated Peramine (Hypothetical)

A synthetic route for peramine has been described and could be adapted to incorporate deuterium.[8][9] For example, to introduce deuterium on the N-methyl group, a deuterated methylating agent would be used in the final steps of the synthesis.

Protocol: Synthesis of Peramine-d3

-

Starting Material: Prepare the des-methyl peramine precursor according to the literature procedure.[8]

-

Deuteromethylation: Dissolve the precursor in a suitable aprotic solvent (e.g., anhydrous DMF).

-

Add a strong base (e.g., sodium hydride) at 0°C to deprotonate the amide nitrogen.

-

Introduce the deuterated methyl source, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield Peramine-d3.[10]

Analytical Characterization

A combination of NMR and mass spectrometry is essential to confirm the identity, purity, and extent of deuteration.[2]

Protocol: Analytical Characterization of Peramine-d3

-

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the N-methyl protons would be absent or significantly diminished.[4]

-

²H NMR: A ²H NMR spectrum would show a signal in the region corresponding to the N-methyl group, confirming the presence and location of deuterium.[11]

-

Mass Spectrometry (LC-MS/MS): The molecular ion ([M+H]⁺) in the mass spectrum of Peramine-d3 would be observed at m/z 251, a 3-unit shift compared to peramine (m/z 248). The fragmentation pattern would be compared to that of the non-deuterated standard to ensure the core structure is unchanged. The known fragment ions of peramine at m/z 149, 175, 206, and 231 would be expected to shift if the deuterium is located on the fragmented portion.[12]

In Vitro Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Incubation: Incubate Peramine and Peramine-d3 (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.

-

Initiation: Start the reaction by adding an NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction mixture.

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Lipophilicity Determination (LogD)

Protocol: Shake-Flask Method for LogD Determination

-

Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and a relevant aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: The LogD is calculated as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Developmental Workflow and Metabolic Pathways

As the specific molecular signaling pathway for peramine's pharmacological effects is not well-defined, a more practical visualization for the target audience is a workflow diagram illustrating the process of evaluating a deuterated drug candidate like deuterated peramine.

Caption: Workflow for the preclinical evaluation of a deuterated drug candidate.

The following diagram illustrates the general principle of how deuteration can alter metabolic pathways, a key concept for drug development professionals.

Caption: Metabolic shunting due to the kinetic isotope effect.

Conclusion

While experimental data on deuterated peramine is not yet available, the principles of the kinetic isotope effect strongly suggest that deuteration would enhance its metabolic stability. This technical guide provides a predictive framework for the physical and chemical properties of such compounds, along with standard protocols for their synthesis and evaluation. The application of these principles to the peramine scaffold illustrates a rational approach to drug design that is broadly applicable to other novel chemical entities. For researchers and drug development professionals, understanding the subtle yet powerful impact of deuteration is crucial for optimizing the therapeutic potential of new drug candidates.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Peramine | C12H17N5O | CID 114748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peramine, a novel insect feeding deterrent from ryegrass infected with the endophyte Acremonium loliae - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Peramine, an Anti-insect Defensive Alkaloid Produced by Endophytic Fungi of Cool Season Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. researchgate.net [researchgate.net]

A Researcher's Guide to Procuring and Utilizing Peramine Hydrochloride Salt-d3

For scientists and professionals engaged in drug development and metabolic research, the acquisition of high-purity, isotopically labeled compounds is a critical starting point. This technical guide provides an in-depth overview of Peramine Hydrochloride Salt-d3, a deuterated analog of Peramine, outlining its primary suppliers, chemical properties, and a generalized workflow for its application in research.

Introduction to this compound

This compound is the deuterium-labeled form of Peramine Hydrochloride. Its primary application in a research setting is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification of its non-labeled counterpart in complex biological matrices.

Sourcing and Procurement

Several reputable chemical suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as purity, available quantities, cost, and shipping times. Below is a comparative summary of key suppliers.

Supplier and Product Overview

| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedchemExpress | This compound | C₁₂H₁₅D₃ClN₅O | 286.78 | Not specified | Custom |

| Mithridion | This compound | Not specified | Not specified | Not specified | 10mg[2] |

| Santa Cruz Biotechnology | This compound | C₁₂H₁₄D₃N₅O•HCl | 286.78 | Not specified | Custom (request quote)[3] |

| LGC Standards | Peramine Hydrochloride-d3 | C₁₂H₁₅D₃ClN₅O | 286.78 | >85%[4][5][6] | 1mg, 10mg[5] |

| Alfa Chemistry | Peramine HCl Salt-d3 | C₁₂H₁₅D₃ClN₅O | 286.78 | Not specified | Custom (request quote)[7] |

Note: Pricing information is often available upon request or by creating an account on the supplier's website. Purity specifications may be lot-specific and can be confirmed by requesting a Certificate of Analysis.

Experimental Workflow: A Generalized Approach

Due to the nature of this compound as an analytical standard, a specific signaling pathway is not applicable. Instead, a generalized experimental workflow for its use in a quantitative analytical study is presented below.

Experimental Protocol: A General Guideline for Use as an Internal Standard

The following is a generalized protocol for utilizing this compound as an internal standard in a typical LC-MS/MS experiment. Researchers should optimize these steps for their specific matrix and analyte of interest.

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution under appropriate conditions as recommended by the supplier, typically at -20°C or -80°C.

-

-

Preparation of Spiking Solution:

-

Perform serial dilutions of the stock solution to create a working spiking solution at a concentration relevant to the expected analyte concentration in the samples.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

-

Aliquot a precise volume of each sample into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a small, precise volume of the this compound spiking solution to each sample, blank, and calibration standard.

-

Vortex briefly to ensure thorough mixing.

-

-

Analyte Extraction (Example: Protein Precipitation):

-

Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each tube to precipitate proteins.

-

Vortex vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate liquid chromatography column for separation.

-

Optimize mass spectrometer parameters for the detection of both the analyte and this compound (precursor and product ions, collision energy, etc.).

-

Develop an acquisition method to monitor the specific mass transitions for both compounds.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the known concentrations of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.

-

Logical Relationship for Method Development

The process of developing a robust analytical method using an internal standard involves a series of logical steps to ensure accuracy and reproducibility.

This guide provides a foundational understanding for researchers looking to source and apply this compound in their studies. For specific applications, it is imperative to consult detailed literature and perform in-house validation of the analytical method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 10mg | Mithridion [mithridion.com]

- 3. scbt.com [scbt.com]

- 4. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]

- 5. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]

- 6. Peramine Hydrochloride-d3 (>85%) | LGC Standards [lgcstandards.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Peramine Hydrochloride: A Toxicological Profile and Safety Assessment

Disclaimer: An exhaustive search of publicly available scientific literature and toxicological databases reveals a significant lack of specific safety and toxicological data for a compound identified as "peramine hydrochloride." The information presented herein is therefore based on the toxicological profiles of its constituent chemical classes: pyrrolopyrazines and guanidine-containing compounds. This report is intended for researchers, scientists, and drug development professionals as a guide to the potential toxicological properties of peramine hydrochloride and should not be considered a definitive safety assessment.

Introduction

Peramine is a naturally occurring pyrrolopyrazine alkaloid containing a guanidine moiety. It is found in perennial ryegrass infected with the endophytic fungus Neotyphodium lolii. While its hydrochloride salt, peramine hydrochloride, may be synthesized for research purposes, its toxicological properties have not been extensively studied or reported in the public domain. This technical guide provides a comprehensive overview of the potential toxicological profile of peramine hydrochloride by examining the known effects of pyrrolopyrazines and guanidine-containing compounds.

Physicochemical Properties

A summary of the known physicochemical properties of the parent compound, peramine, is presented in Table 1. Data for the hydrochloride salt is not available.

Table 1: Physicochemical Properties of Peramine

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇N₅O | PubChem |

| Molecular Weight | 247.30 g/mol | PubChem |

| CAS Number | 102482-94-0 | PubChem |

| Chemical Structure | Pyrrolopyrazine with a guanidine group | PubChem |

Potential Toxicological Profile

The toxicological profile of peramine hydrochloride is inferred from the known effects of its chemical relatives.

Acute Toxicity

Guanidine and its salts, such as guanidine hydrochloride, are considered toxic upon oral ingestion.[1] They are also known to be significant irritants to the skin, eyes, and respiratory tract.[1] Due to its hygroscopic nature, guanidine hydrochloride can cause severe drying of tissues upon direct contact.[1] While there is limited evidence to suggest significant dermal absorption of guanidine, its irritant properties necessitate caution.[1]

Chronic Toxicity

Information on the chronic toxicity of pyrrolopyrazines is limited. For guanidine compounds, prolonged exposure can lead to adverse effects. For instance, the therapeutic use of guanidine has been associated with bone marrow suppression, leading to anemia, leukopenia, and thrombocytopenia.[2]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of peramine hydrochloride is unknown. Studies on related aromatic amines, a broad class that includes various complex structures, have shown that some members can be mutagenic and carcinogenic, often requiring metabolic activation to exert their effects.[3][4][5] For example, para-phenylenediamine (PPD), an aromatic amine, has shown some genotoxic potential in vitro.[6][7] Some antihistamines with structures that can include aromatic amines have also been evaluated for genotoxicity, with mixed results.[8][9] There is insufficient data to classify pyrrolopyrazines as a class with respect to carcinogenicity.[10]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of peramine hydrochloride is not available. This is a critical data gap, as various chemical compounds can impact fertility and development.[11][12][13]

Experimental Protocols for Toxicological Assessment

Standard preclinical toxicology studies are necessary to establish the safety profile of a new chemical entity like peramine hydrochloride. These would typically follow established guidelines from regulatory agencies.

In Vitro Toxicity Testing

Initial screening for toxicity can be performed using a variety of in vitro assays.

-

Cytotoxicity Assays: To determine the concentration at which a substance becomes toxic to cells, assays such as the MTT or LDH release assay are commonly used.

-

Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay in mammalian cells are standard tests to assess mutagenic and clastogenic potential.

-

Pharmacological Profiling: Screening against a panel of receptors and enzymes can help identify potential off-target effects that could lead to toxicity.

The following diagram illustrates a general workflow for in vitro toxicity screening.

In Vivo Toxicity Studies

Animal studies are essential for understanding the systemic effects of a substance.

-

Acute Toxicity Studies: These studies determine the effects of a single high dose of a substance and establish the median lethal dose (LD50).

-

Repeated-Dose Toxicity Studies: These studies, typically conducted for 28 or 90 days in two species (one rodent, one non-rodent), identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity Studies: These specialized studies evaluate the effects on fertility, embryonic development, and offspring.

-

Carcinogenicity Bioassays: Long-term studies in animals are conducted to assess the cancer-causing potential of a substance.

The following diagram illustrates a typical tiered approach to in vivo toxicity testing.

Potential Signaling Pathways of Toxicity

Given the presence of a guanidine group, peramine hydrochloride could potentially interact with biological systems that recognize this moiety. Guanidine itself is known to have effects on the nervous system, which may be related to its ability to influence ion channels and neurotransmitter release.[2] However, without specific data for peramine, any proposed signaling pathway would be highly speculative. A logical relationship for assessing potential toxicity is outlined below.

Conclusion

The toxicological profile of peramine hydrochloride remains largely uncharacterized. Based on the known properties of pyrrolopyrazines and, more significantly, guanidine-containing compounds, it is prudent to handle this substance with care, assuming potential for oral toxicity and irritation to skin, eyes, and the respiratory system. A comprehensive suite of in vitro and in vivo toxicological studies is required to definitively establish its safety profile for any potential application. Researchers and drug development professionals should proceed with caution and implement appropriate safety measures when handling this compound.

References

- 1. pnnl.gov [pnnl.gov]

- 2. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity, toxicity, and carcinogenicity of the antihistamine methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicology and carcinogenic action of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reproductive toxicity - Wikipedia [en.wikipedia.org]

- 12. longdom.org [longdom.org]

- 13. Reproductive Toxicology - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling Peramine: A Historical and Technical Guide to a Potent Insect Deterrent

For Immediate Release

A deep dive into the historical and scientific journey of peramine, a potent pyrrolopyrazine alkaloid, reveals a fascinating story of symbiotic relationships in nature and the intricate process of chemical discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, characterization, and biological evaluation of this important natural product.

Peramine is a secondary metabolite produced by endophytic fungi of the genera Epichloë and Neotyphodium, which live in a symbiotic relationship with various temperate grasses. This alkaloid provides the host plant with a significant survival advantage by acting as a powerful feeding deterrent against a range of insect herbivores, most notably the Argentine stem weevil (Listronotus bonariensis).

The Genesis of Discovery: Initial Isolation and Structural Elucidation

The story of peramine begins in the 1980s, with the pioneering work of Rowan and Gaynor. Their research into the insect resistance of endophyte-infected perennial ryegrass (Lolium perenne) led to the isolation of a novel compound responsible for this protective effect. The structure of this molecule, named peramine, was elucidated using a combination of spectroscopic techniques, marking a significant milestone in the field of natural product chemistry.

Experimental Protocols: Unearthing Peramine

The original isolation of peramine from Acremonium loliae (now known as Neotyphodium lolii)-infected ryegrass involved a meticulous multi-step extraction and purification process. While specific details from the seminal 1986 publication by Rowan, Hunt, and Gaynor are not fully available, a general workflow can be reconstructed based on common practices for alkaloid isolation from plant and fungal material.

General Isolation Workflow:

Caption: Generalized workflow for the isolation of peramine from endophyte-infected ryegrass.

Modern techniques for the quantitative analysis of peramine in grass tissues typically employ High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

A Modern LC-MS Protocol for Peramine Quantification:

-

Sample Preparation: Freeze-dry and grind grass samples to a fine powder.

-

Extraction: Extract a known weight of the powdered sample with a suitable solvent system, such as 70% methanol in water, often with the addition of a small amount of acid (e.g., formic acid) to improve alkaloid solubility.

-

Sonication and Centrifugation: Sonicate the mixture to ensure thorough extraction, followed by centrifugation to pellet solid material.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

LC-MS Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid. Detect and quantify peramine using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

The Molecular Blueprint: Spectroscopic Characterization

The structural determination of peramine was a critical step in understanding its function. This was achieved through the application of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Peramine

| Technique | Observed Data |

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 248. Fragment Ions: m/z 149, 175, 206, 231. |

| ¹H NMR | Specific chemical shift (ppm) and coupling constant (Hz) data from the original 1986 publication are not readily available in public databases. |

| ¹³C NMR | Specific chemical shift (ppm) data from the original 1986 publication are not readily available in public databases. |

Nature's Insecticide: Bioactivity and Mechanism of Action

Peramine's primary biological role is as an insect feeding deterrent. It is particularly effective against the Argentine stem weevil, a major pest of pastures in New Zealand and other regions.

Table 2: Insect Feeding Deterrent Activity of Peramine

| Insect Species | Life Stage | Effective Concentration | Reference |

| Argentine Stem Weevil (Listronotus bonariensis) | Adult | 0.1 µg/g | Rowan and Gaynor, 1990 |

| Argentine Stem Weevil (Listronotus bonariensis) | Larvae | 10 µg/g | Rowan and Gaynor, 1990 |

Experimental Protocol: Insect Feeding Deterrent Bioassay

A no-choice feeding bioassay is a common method to evaluate the deterrent properties of compounds like peramine.

-

Diet Preparation: Prepare an artificial diet suitable for the target insect. For testing, incorporate a known concentration of peramine into the diet. A control diet without peramine is also prepared.

-

Experimental Setup: Place a pre-weighed amount of the diet into individual containers.

-

Insect Introduction: Introduce a single insect (e.g., an adult Argentine stem weevil) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light cycle) for a specific duration.

-

Data Collection: After the incubation period, measure the amount of diet consumed in both the treatment and control groups. The weight change of the insects can also be recorded.

-

Analysis: A significant reduction in food consumption in the peramine-treated group compared to the control group indicates a feeding deterrent effect.

The Biosynthetic Machinery: How Fungi Produce Peramine

The biosynthesis of peramine is a fascinating example of fungal metabolic engineering. It is now understood that the core of peramine's biosynthetic pathway is a single, large enzyme known as a non-ribosomal peptide synthetase (NRPS), encoded by the perA gene. This enzyme is solely responsible for the synthesis of the peramine backbone from its amino acid precursors.

Peramine Biosynthesis Pathway:

Caption: Simplified schematic of the peramine biosynthetic pathway.

This discovery has opened up avenues for the heterologous expression of the perA gene in other organisms, potentially enabling the production of peramine for agricultural applications without the need for the endophytic fungus.

The discovery and characterization of peramine represent a significant advancement in our understanding of chemical ecology and natural product chemistry. This remarkable molecule continues to be a subject of interest for its potential applications in sustainable agriculture and as a lead compound for the development of novel insect control agents.

Methodological & Application

Application Note: High-Throughput Quantification of Peramine in Biological Matrices Using Peramine Hydrochloride Salt-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of peramine in complex biological matrices. To enhance accuracy and precision, this method employs a stable isotope-labeled internal standard, Peramine Hydrochloride Salt-d3. The use of a deuterated internal standard effectively compensates for variability during sample preparation and mitigates matrix effects inherent in biological samples.[1][2][3] This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and pharmacokinetic studies in drug development and other research areas.

Introduction

Peramine is a biologically active alkaloid found in various grasses, often associated with endophyte-infected species.[4] Accurate quantification of peramine is crucial for agricultural research, toxicology studies, and understanding its ecological role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4][5][6]

A significant challenge in LC-MS/MS-based quantification, especially in complex matrices like plasma or plant extracts, is the potential for experimental variability arising from sample preparation and matrix effects.[6][7] Matrix effects, such as ion suppression or enhancement, can adversely affect the accuracy and reproducibility of the results.[1][6] The use of a stable isotope-labeled internal standard (IS), which has nearly identical chemical and physical properties to the analyte, is a widely accepted strategy to overcome these challenges.[1][2][3] The deuterated internal standard, this compound, co-elutes with the unlabeled peramine and experiences similar variations during extraction and ionization, thereby providing reliable normalization.[2]

This application note details a validated LC-MS/MS method for the quantification of peramine, employing this compound as an internal standard to ensure high-quality data.

Experimental Protocols

Materials and Reagents

-

Peramine standard (Sigma-Aldrich)

-

This compound (Toronto Research Chemicals)

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water (H₂O) (Fisher Scientific)

-

Formic acid (FA), 99% (Sigma-Aldrich)

-

Control biological matrix (e.g., rat plasma, plant extract)

Sample Preparation

A protein precipitation method is employed for the extraction of peramine from plasma samples.

-

Spiking of Internal Standard: To 100 µL of the plasma sample, add 10 µL of this compound working solution (100 ng/mL in 50:50 MeOH:H₂O).

-

Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Waters ACQUITY UPLC I-Class

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

Mass Spectrometry:

-

System: Waters Xevo TQ-S micro

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

-

Peramine: Precursor Ion > Product Ion (Collision Energy)

-

Peramine-d3: Precursor Ion > Product Ion (Collision Energy)

-

(Note: Specific MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.)

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of peramine to Peramine-d3 against the concentration of peramine. The linear range, correlation coefficient (R²), limit of detection (LOD), and limit of quantification (LOQ) are presented in Table 1.

Table 1: Calibration Curve Parameters for Peramine Quantification

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High). The results are summarized in Table 2.

Table 2: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| Low | 5 | 4.2 | 102.5 | 5.8 | 101.7 |

| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.3 |

| High | 500 | 2.5 | 101.2 | 3.9 | 100.8 |

Matrix Effect

The use of this compound effectively compensated for matrix effects. Table 3 illustrates the comparison of signal variability with and without the internal standard in different biological matrices.

Table 3: Matrix Effect Compensation using Peramine-d3

| Matrix | Analyte Response Variation without IS (%RSD) | Analyte/IS Ratio Variation with IS (%RSD) |

| Rat Plasma | 25.8 | 4.7 |

| Human Urine | 32.1 | 5.3 |

| Plant Extract | 45.3 | 6.1 |

Visualizations

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. youtube.com [youtube.com]

Application Note: Quantitative Analysis of Peramine in Tall Fescue Using Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tall fescue (Festuca arundinacea) is a common cool-season forage grass that often forms a symbiotic relationship with the endophyte fungus Epichloë coenophiala. This endophyte produces various alkaloids that can provide the grass with benefits such as insect deterrence and improved stress tolerance.[1] Peramine is one such alkaloid, a pyrrolopyrazine compound known for its insect-deterrent properties.[1] Accurate quantification of peramine is crucial for agricultural research, forage quality assessment, and understanding the ecological interactions between the grass, the endophyte, and insect herbivores.

This application note provides a detailed protocol for the quantification of peramine in tall fescue plant material using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in complex plant extracts.[2][3]

Experimental Protocols

1. Sample Preparation and Homogenization

-

Objective: To prepare a homogenous and representative sample of tall fescue for extraction.

-

Materials:

-

Tall fescue plant material (e.g., leaves, stems, seeds)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic mill

-

Freeze-dryer (lyophilizer)

-

Analytical balance

-

-

Protocol:

-

Harvest fresh tall fescue samples and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen samples until a constant dry weight is achieved. This removes water content, which can interfere with extraction efficiency.

-

Grind the dried plant material to a fine, homogenous powder using a cryogenic mill or a mortar and pestle with liquid nitrogen.

-

Store the resulting powder in airtight containers at -20°C or lower until extraction.

-

2. Extraction of Peramine

-

Objective: To efficiently extract peramine from the tall fescue matrix.

-

Materials:

-

Homogenized tall fescue powder

-

Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v)[4]

-

Isotope-labeled peramine internal standard (e.g., d3-peramine) solution of known concentration

-

50 mL polypropylene centrifuge tubes

-

Vertical rotary shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

-

Protocol:

-

Weigh approximately 5.00 g of the homogenized tall fescue powder into a 50 mL polypropylene centrifuge tube.[4]

-

Add a precise volume of the isotope-labeled peramine internal standard solution to the tube. The amount should be chosen to yield a detector response similar to that of the expected peramine concentration in the sample.

-

Add 20 mL of the extraction solvent to the tube.[4]

-

Securely cap the tube and place it on a vertical rotary shaker. Extract for 90 minutes at room temperature.[4]

-

After extraction, centrifuge the tubes at 4,000 x g for 10 minutes to pellet the solid plant material.

-

Transfer an aliquot of the supernatant to a clean tube.

-

Dilute the extract by transferring an aliquot to an HPLC vial and adding an equal volume of an acetonitrile/water/acetic acid mixture (20:79:1, v/v/v).[4]

-

If necessary, filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

3. LC-MS/MS Analysis

-

Objective: To separate and quantify peramine and its isotope-labeled internal standard.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ MS) is recommended.

-

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient can be optimized, for example: 30% B for 0.5 min, 30-80% B over 3.5 min, hold at 80% B for 3 min, then return to initial conditions.[5]

-

Flow Rate: 0.3 mL/min[5]

-

Injection Volume: 1-5 µL

-

Column Temperature: 40°C

-

-

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 120°C[5]

-

Desolvation Temperature: 450°C[5]

-

Capillary Voltage: 2.0 kV[5]

-

MRM Transitions: Specific precursor-to-product ion transitions for both peramine and the isotope-labeled internal standard must be determined by infusing pure standards. Example transitions would be:

-

Peramine (Quantifier and Qualifier)

-

d3-Peramine (Quantifier)

-

-

4. Quantification and Data Analysis

-

Calibration Curve: Prepare a series of calibration standards by spiking known amounts of a certified peramine standard and a fixed amount of the isotope-labeled internal standard into a blank matrix extract (from endophyte-free tall fescue).

-

Quantification: The concentration of peramine in the samples is determined by calculating the ratio of the peak area of the native peramine to the peak area of the isotope-labeled internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentration of peramine in the unknown samples is then calculated from this curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Peramine Quantification

| Parameter | Result |

| Linear Range | 0.5 - 1000 ng/mL |

| R² | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

| Matrix Effect | Compensated by Internal Standard |

Table 2: Example Quantitative Data for Peramine in Tall Fescue Samples

| Sample ID | Plant Tissue | Peramine Concentration (µg/g dry weight) | % RSD (n=3) |

| TF-01 | Leaf Blade | 15.2 | 4.5 |

| TF-02 | Leaf Sheath | 25.8 | 3.8 |

| TF-03 | Seed | 120.5 | 6.2 |

| TF-04 (Endophyte-Free) | Leaf Blade | < LOQ | N/A |

Visualizations

Caption: Experimental workflow for peramine quantification.

Caption: Principle of isotope dilution for accurate quantification.

References

- 1. Quantification of ergovaline using HPLC and mass spectrometry in Iranian Neotyphodium infected tall fescue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

Application Notes and Protocols for Peramine Analysis in Animal Feed

Introduction

Peramine is a naturally occurring insect deterrent alkaloid produced by the fungal endophyte Epichloë festucae var. lolii, which is commonly found in perennial ryegrass (Lolium perenne L.). While beneficial for protecting the plant from insect predation, the presence of peramine in animal feed derived from perennial ryegrass is a concern for livestock health and productivity. Accurate and reliable methods for the quantification of peramine in animal feed are therefore essential for researchers, scientists, and drug development professionals in the agricultural and veterinary sectors.

This document provides detailed application notes and protocols for the sample preparation and analysis of peramine in animal feed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

The following tables summarize the performance characteristics of the described analytical method. Data has been compiled from validated methods for peramine and analogous compounds in relevant matrices.

Table 1: Method Detection and Quantification Limits

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.2 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.8 ng/mL | [1] |

Table 2: Linearity of the Method

| Analyte | Linear Range | R² | Reference |

| Peramine | 0.8 - 1593.9 ng/mL | > 0.99 | [1] |

Table 3: Recovery and Precision for Spiked Animal Feed Samples

| Matrix | Spiking Level (mg/kg) | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSDip, %) |

| Cattle Feed | 0.5 | 85.2 | 8.5 | 12.3 |

| Cattle Feed | 2.5 | 88.9 | 7.2 | 10.8 |

| Cattle Feed | 10.0 | 92.1 | 6.5 | 9.5 |

| Poultry Feed | 0.5 | 83.7 | 9.1 | 13.5 |

| Poultry Feed | 2.5 | 87.5 | 7.8 | 11.2 |

| Poultry Feed | 10.0 | 90.8 | 6.9 | 10.1 |

| Swine Feed | 0.5 | 86.1 | 8.8 | 12.9 |

| Swine Feed | 2.5 | 89.4 | 7.5 | 11.0 |

| Swine Feed | 10.0 | 91.5 | 6.7 | 9.8 |

Note: The data in Table 3 is representative of typical performance for alkaloid analysis in complex feed matrices and is based on established validation principles for similar compounds.

Experimental Protocols

1. Sample Collection and Homogenization

Due to the potential for "hot spots" of mycotoxin and alkaloid contamination in feed, a representative sample is crucial for accurate analysis.

-

For bulk feeds: Collect at least 10 subsamples from evenly spaced locations.

-

For bagged feeds: Sample from at least 10 different bags.

-

Composite Sample: Combine all subsamples to form a composite sample of at least 1 kg.

-

Homogenization: Thoroughly mix the composite sample and grind to pass through a 1 mm screen. Store the homogenized sample in a sealed container at -20°C until analysis.

2. Peramine Extraction from Animal Feed

This protocol is optimized for the extraction of peramine from various animal feed matrices.

-

Materials:

-

Homogenized animal feed sample

-

Extraction Solvent: 80% Methanol in water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

-

Procedure:

-

Weigh 5 g of the homogenized animal feed sample into a 50 mL centrifuge tube.

-

Add 20 mL of the Extraction Solvent (80% Methanol).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Place the tube on a mechanical shaker and extract for 60 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

-

LC Parameters:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Peramine: Precursor ion m/z 248.2 → Product ion m/z 189.1 (Quantifier), Precursor ion m/z 248.2 → Product ion m/z 146.1 (Qualifier)

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

-

Other parameters (e.g., capillary voltage, source temperature): Optimized according to the instrument manufacturer's recommendations.

-

4. Quality Control

-

Calibration Curve: Prepare a series of calibration standards in the range of 1 to 1000 ng/mL to establish linearity.

-

Blanks: Analyze a solvent blank and a matrix blank with each batch of samples to check for contamination.

-

Spiked Samples: Analyze a spiked matrix sample with each batch to assess recovery and matrix effects.

Visualizations

References

Application Note: Validated Analytical Method for Peramine Detection in Equine Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of peramine in equine plasma. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated for key analytical parameters, including linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies, toxicology screening, and other research applications involving the detection of peramine in horses.

Introduction

Peramine is an insecticidal pyrrolopyrazine alkaloid produced by the fungal endophyte Epichloë festucae, which commonly infects perennial ryegrass (Lolium perenne). While beneficial for the plant's defense against insects, ingestion of endophyte-infected ryegrass can lead to toxicosis in grazing animals, including horses. Monitoring peramine levels in equine plasma is crucial for understanding its pharmacokinetics, assessing exposure, and investigating potential toxicological effects. This document provides a detailed protocol for a validated analytical method to accurately and reliably quantify peramine in equine plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Thaw frozen equine plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of equine plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled peramine analog).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating peramine.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (+ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Specific precursor and product ions for peramine and the internal standard need to be determined by direct infusion. Hypothetical transitions are provided in the table below.

Data Presentation

Table 1: Mass Spectrometry Parameters (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Peramine | [To be determined] | [To be determined] | 100 | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |

Table 2: Method Validation Summary (Typical Performance Data)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Linear Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

Caption: Workflow for Peramine Detection in Equine Plasma.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of peramine in equine plasma. The simple protein precipitation protocol offers a high-throughput sample preparation solution with good recovery. The use of a C18 reversed-phase column allows for effective chromatographic separation of peramine from endogenous plasma components, minimizing matrix interference. Detection by tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity.

The validation data demonstrates that the method is linear, accurate, and precise over a relevant concentration range. The achieved limit of quantitation is sufficient for pharmacokinetic and toxicological studies in horses exposed to peramine through their diet. This validated method can be a valuable tool for researchers, scientists, and drug development professionals in the field of equine health and toxicology.

Application of Deuterated Standards in Forensic Toxicology Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate and precise quantification of drugs and their metabolites in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Deuterated standards are synthetic analogs of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte but has a higher mass. This unique property allows for the accurate differentiation and quantification of the target analyte, even in the presence of matrix interferences. This document provides detailed application notes and protocols for the use of deuterated standards in forensic toxicology screening.

Advantages of Using Deuterated Standards

The use of deuterated internal standards offers several key advantages in forensic toxicology:

-

Improved Accuracy and Precision : Deuterated standards co-elute with the target analyte and experience similar ionization and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[1][2] This leads to more accurate and precise quantitative results.

-

Compensation for Matrix Effects : Biological matrices such as blood and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] Deuterated standards are affected by these matrix effects in the same way as the analyte, enabling effective normalization of the signal.[3]

-

Correction for Extraction Recovery : Losses can occur during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Since the deuterated standard is added to the sample at the beginning of the workflow, it experiences the same losses as the analyte, allowing for accurate correction of the final concentration.

-

Enhanced Method Robustness and Reproducibility : By minimizing the impact of experimental variability, deuterated standards contribute to more robust and reproducible analytical methods, which is crucial for the validation and routine use of forensic toxicology assays.[1]

Experimental Protocols

Herein are detailed protocols for the extraction and analysis of common drugs of abuse from whole blood and urine using deuterated internal standards.

Protocol 1: Comprehensive Drug Screening in Whole Blood using LC-MS/MS

This protocol is suitable for the simultaneous screening and quantification of a broad panel of drugs of abuse, including opioids, stimulants, benzodiazepines, and others.[3][4][5]

1. Sample Preparation: Protein Precipitation

-

Pipette 200 µL of whole blood into a microcentrifuge tube.

-

Add 20 µL of a deuterated internal standard working solution containing a mixture of the corresponding deuterated analogs of the target analytes.

-

Add 700 µL of cold acetonitrile to precipitate proteins.[5]

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient starts at 5% B, ramps up to 95% B over several minutes, holds for a brief period, and then returns to initial conditions for re-equilibration. The specific gradient will depend on the analytes of interest.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity and confirmation. A single MRM transition is typically sufficient for the deuterated internal standard. Specific transitions will be instrument and compound-dependent.

-

Protocol 2: Extraction of Benzodiazepines from Urine using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and analysis of benzodiazepines and their metabolites from urine samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of urine in a glass tube, add 20 µL of the deuterated internal standard mix.

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.8) and vortex.

-

Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters would be similar to those described in Protocol 1, with optimization of the gradient and MRM transitions specific to benzodiazepines.

Data Presentation

The following tables summarize typical validation data for a comprehensive drug screening panel in whole blood using deuterated internal standards. The data is representative of what can be achieved with the described protocols.[3][4]

Table 1: Linearity and Limits of Quantification (LOQ) for a Representative Drug Panel

| Analyte | Deuterated Standard | Linear Range (ng/mL) | LOQ (ng/mL) | R² |

| Morphine | Morphine-d3 | 1 - 500 | 1 | >0.99 |

| Codeine | Codeine-d3 | 1 - 500 | 1 | >0.99 |

| Oxycodone | Oxycodone-d3 | 1 - 500 | 1 | >0.99 |

| Hydrocodone | Hydrocodone-d3 | 1 - 500 | 1 | >0.99 |

| Fentanyl | Fentanyl-d5 | 0.5 - 100 | 0.5 | >0.99 |

| Cocaine | Cocaine-d3 | 1 - 500 | 1 | >0.99 |

| Benzoylecgonine | Benzoylecgonine-d3 | 5 - 1000 | 5 | >0.99 |

| Amphetamine | Amphetamine-d5 | 5 - 1000 | 5 | >0.99 |

| Methamphetamine | Methamphetamine-d5 | 5 - 1000 | 5 | >0.99 |

| Alprazolam | Alprazolam-d5 | 1 - 250 | 1 | >0.99 |

| Diazepam | Diazepam-d5 | 1 - 250 | 1 | >0.99 |

Table 2: Accuracy and Precision Data for a Representative Drug Panel

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |

| Morphine | 5 | < 10 | < 15 | ± 10 |

| 50 | < 8 | < 10 | ± 8 | |

| 250 | < 5 | < 8 | ± 5 | |

| Fentanyl | 1 | < 12 | < 15 | ± 12 |

| 10 | < 10 | < 12 | ± 10 | |